molecular formula C20H20ClN5O2S2 B2442561 3-[(3-chlorophenyl)sulfonyl]-N-cycloheptylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892729-42-9

3-[(3-chlorophenyl)sulfonyl]-N-cycloheptylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2442561
CAS RN: 892729-42-9
M. Wt: 461.98
InChI Key: BBRKGPGDRROGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[(3-chlorophenyl)sulfonyl]-N-cycloheptylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a complex organic molecule that contains several functional groups and rings . It has a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . Triazoles are known for their versatile biological activities and are present in a number of drug classes .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole ring, in particular, can exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of various functional groups means that it could potentially undergo a variety of reactions .

Scientific Research Applications

Serotonin Receptor Antagonists

One study outlines the synthesis and biological evaluation of a series of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, which included compounds like "3-[(3-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine." These compounds were assessed for their binding affinity and ability to inhibit the functional cellular responses to serotonin at the 5-HT6 receptor. The study revealed that certain derivatives demonstrated significant activity in functional assays, suggesting their potential as potent and selective 5-HT6 receptor antagonists (Ivachtchenko et al., 2010).

Heterocyclic Compound Synthesis

Another aspect of research involves the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds, leading to the formation of various heterocycles. While not directly mentioning "3-[(3-chlorophenyl)sulfonyl]-N-cycloheptylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine," this study highlights the versatility of related heterocyclic frameworks in synthesizing pyrimidine and thiazole derivatives, indicative of the broader utility of such compounds in organic synthesis and drug development (Shibuya, 1984).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many triazole-containing compounds are used as antimicrobials, antifungals, and in other drug classes .

Future Directions

The future research directions involving this compound could be vast, given the wide range of biological activities associated with triazole-containing compounds .

properties

IUPAC Name

10-(3-chlorophenyl)sulfonyl-N-cycloheptyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2S2/c21-13-6-5-9-15(12-13)30(27,28)20-19-23-18(22-14-7-3-1-2-4-8-14)17-16(10-11-29-17)26(19)25-24-20/h5-6,9-12,14H,1-4,7-8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRKGPGDRROGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-chlorophenyl)sulfonyl]-N-cycloheptylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

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